3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid

Vue d'ensemble

Description

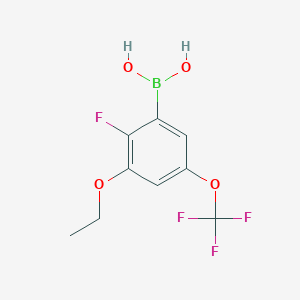

3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid is an organic compound with the molecular formula C9H9BF4O4. It is a boronic acid derivative, characterized by the presence of an ethoxy group, a fluoro group, and a trifluoromethoxy group attached to a phenyl ring.

Mécanisme D'action

Target of Action

The primary target of 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . These properties may impact its bioavailability.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds This can lead to the synthesis of new organic compounds

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions for the Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant . This suggests that the compound may be stable and effective under a variety of environmental conditions.

Méthodes De Préparation

The synthesis of 3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the borylation of a suitable aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Reaction Conditions: The Suzuki-Miyaura coupling reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or boronate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid has several scientific research applications:

Comparaison Avec Des Composés Similaires

3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid can be compared with other similar boronic acid derivatives:

Activité Biologique

3-Ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H10F4O4B

- Molecular Weight : 292.01 g/mol

The presence of fluorine and trifluoromethoxy groups enhances the compound's lipophilicity and acidity, which can influence its biological interactions.

Boronic acids, including this compound, typically exert their biological effects through:

- Covalent Bond Formation : They can form reversible covalent bonds with diols in biomolecules, such as sugars and certain amino acids, affecting enzyme activity and signal transduction pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their functionality.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that it exhibits moderate activity against various microorganisms, including:

- Bacteria : Effective against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of some established antibiotics.

- Fungi : Demonstrated antifungal activity against Candida albicans and Aspergillus niger.

Comparative Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | 32 | Moderate |

| Aspergillus niger | 16 | Higher |

| Escherichia coli | 8 | Lower |

| Bacillus cereus | 4 | Lower |

Case Studies and Research Findings

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of various phenylboronic acids, including this compound. The results indicated that the compound's structural modifications significantly influenced its antibacterial properties, particularly against Gram-positive bacteria like Bacillus cereus . -

Fluorinated Boronic Acids :

Research has shown that fluorinated boronic acids possess enhanced binding properties to diols compared to their non-fluorinated counterparts. This property is crucial for developing sensors and probes for biological applications . -

Mechanistic Insights :

Molecular docking studies have suggested that the compound may interact with key enzymes involved in microbial metabolism, potentially leading to its observed antimicrobial effects . The isomerization behavior in solution also plays a role in its biological activity.

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

- Antibiotic Development : Its effectiveness against resistant strains of bacteria positions it as a promising lead compound for new antibiotic formulations.

- Fluorescent Probes : Its ability to bind selectively to diols makes it suitable for designing fluorescent probes for biological imaging.

Propriétés

IUPAC Name |

[3-ethoxy-2-fluoro-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O4/c1-2-17-7-4-5(18-9(12,13)14)3-6(8(7)11)10(15)16/h3-4,15-16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNMKFPYPKBZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OCC)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.